4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

Medicinal chemistry Regiochemistry CNS drug discovery

4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 795310-41-7) is a heterocyclic building block comprising a piperidine ring linked at the 4-position to a 3-methyl-1,2,4-oxadiazole moiety. With a molecular formula of C₈H₁₃N₃O and molecular weight of 167.21 g/mol, this compound exhibits computed physicochemical parameters including XLogP of 0.7, topological polar surface area (TPSA) of 51 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 795310-41-7
Cat. No. B1604091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
CAS795310-41-7
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2CCNCC2
InChIInChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3
InChIKeyCNYQWRSPRSMVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 795310-41-7) – Procurement-Relevant Identity and Physicochemical Profile


4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 795310-41-7) is a heterocyclic building block comprising a piperidine ring linked at the 4-position to a 3-methyl-1,2,4-oxadiazole moiety [1]. With a molecular formula of C₈H₁₃N₃O and molecular weight of 167.21 g/mol, this compound exhibits computed physicochemical parameters including XLogP of 0.7, topological polar surface area (TPSA) of 51 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [2]. The free base form (CAS 795310-41-7) and its hydrochloride salt (CAS 795310-80-4, MW 203.67 g/mol) are available from commercial suppliers at purities typically ranging from 95% to 98% . The compound serves as a versatile small-molecule scaffold documented in medicinal chemistry patents from Pfizer and Novartis for constructing biologically active molecules [3][4].

Why 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Cannot Be Replaced by Generic In-Class Analogs


Substituting this compound with a generic oxadiazole-piperidine analog introduces risks of altered regiochemistry, physicochemical drift, and unvalidated patent provenance. The 4-piperidinyl attachment geometry differs fundamentally from the 3-piperidinyl isomer found in cognition-enhancement programs, producing distinct spatial vectors for downstream derivatization [1]. The 3-methyl substituent on the oxadiazole ring modulates lipophilicity (XLogP 0.7) relative to the des-methyl analog (4-(1,2,4-oxadiazol-5-yl)piperidine, XLogP ~0.3), affecting both solubility and passive membrane permeability [2]. Furthermore, this specific compound has been exemplified in granted patents (US10183025, US9763957) as a substructure within autotaxin inhibitors achieving 9.5 nM potency, establishing a freedom-to-operate and reproducibility rationale that generic replacements cannot match [3]. Interchanging with a 3-yl isomer or a bulkier phenyl-substituted analog would invalidate structure-activity relationships and necessitate re-optimization of synthetic routes [1][4].

Quantitative Differentiation Evidence for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Versus Closest Analogs


Regiochemical Differentiation: 4-Piperidinyl versus 3-Piperidinyl Isomer in CNS Drug Development

The 4-piperidinyl substitution pattern in 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine directs the oxadiazole ring along a different spatial trajectory compared to the 3-piperidinyl isomer (3-methyl-5-(piperidin-3-yl)-1,2,4-oxadiazole) [1]. In the Novartis autotaxin inhibitor program, the 4-piperidinyl scaffold, when elaborated into (E)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-(2-((5-methyl-2H-tetrazol-2-yl)methyl)-4-(trifluoromethyl)phenyl)prop-2-en-1-one, yielded an autotaxin IC50 of 9.5 nM, whereas the same pharmacophore built on a piperazine core with a methylene linker to the oxadiazole (Example 114) showed a structurally distinct scaffold geometry that necessitated independent SAR optimization [2]. The 3-piperidinyl isomer (Compound 82, cognition-enhancement program) was developed for muscarinic receptor modulation, a completely unrelated target class, demonstrating that regioisomerism dictates target engagement [1].

Medicinal chemistry Regiochemistry CNS drug discovery

Physicochemical Property Differentiation: 3-Methyl Substitution versus Des-Methyl and Phenyl Analogs

The 3-methyl substituent on the 1,2,4-oxadiazole ring confers distinct physicochemical properties compared to the des-methyl analog [4-(1,2,4-oxadiazol-5-yl)piperidine] and the 3-phenyl analog [4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine] [1]. Computed XLogP for the target compound is 0.7, representing a moderate increase in lipophilicity over the des-methyl analog (estimated XLogP ~0.3) without the excessive hydrophobicity of the 3-phenyl analog (estimated XLogP ~2.5) [1]. Topological polar surface area (TPSA) is 51 Ų for the target compound, identical to the des-methyl analog, while the 3-CF₃ analog 4-(3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl)piperidine has a comparable TPSA but significantly higher lipophilicity (estimated XLogP ~1.8) [2]. The balanced lipophilicity (0.7) places this compound within the optimal range for CNS drug-like properties (typically XLogP 1–3), while retaining sufficient aqueous solubility for synthetic manipulation .

Physicochemical properties Lipophilicity Lead optimization

Patent-Backed Building Block Provenance: Pfizer and Novartis Program Utilization

This compound has been explicitly disclosed as a synthetic intermediate in granted pharmaceutical patents from two major research organizations. Pfizer's US20090209578 A1 (filed 2006) lists 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine at column 26 as a substructure within chemical compound claims [1]. Novartis's US10183025 B2 and US9763957 B2 (autotaxin inhibitor program) incorporate this scaffold as Example 2, where the piperidine nitrogen is acylated with a cinnamoyl moiety [2]. The resulting compound demonstrated autotaxin inhibition with IC50 9.5 nM and >1,400-fold selectivity over the hERG cardiac ion channel (IC50 14,000 nM), establishing that derivatives of this building block can achieve both high target potency and a favorable cardiac safety margin [2]. In contrast, the closely related building block 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine has been pursued as a kappa opioid receptor antagonist scaffold, representing a distinct IP and target space .

Patent provenance Building block Drug discovery

Commercial Availability and Purity Benchmarking for Reproducible Research

4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is commercially available from multiple established suppliers including Enamine (catalog EN300-51526, hydrochloride salt, 95% purity), MolCore (free base, NLT 98% purity), and Santa Cruz Biotechnology (hydrochloride salt, suitable for research use) . This multi-vendor availability contrasts with the more specialized 3-piperidinyl isomer, which is predominantly available through custom synthesis, potentially impacting lead times and cost [1]. The free base (CAS 795310-41-7, MW 167.21) and hydrochloride salt (CAS 795310-80-4, MW 203.67) offer flexibility in reaction conditions; the hydrochloride form provides enhanced aqueous solubility and storage stability . Purity specifications of ≥95% (typical for Enamine building blocks) and ≥98% (MolCore) are within the acceptable range for medicinal chemistry applications, though users should verify lot-specific certificates of analysis for critical transformations .

Commercial sourcing Purity Reproducibility

Evidence-Backed Application Scenarios for Procuring 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine


Autotaxin (ATX) Inhibitor Lead Optimization Programs Requiring Defined Scaffold Geometry

Research teams pursuing autotaxin inhibitors for fibrotic diseases or cancer can anchor SAR campaigns on this 4-piperidinyl-oxadiazole scaffold. The Novartis-derived compound incorporating this building block achieved ATX IC50 of 9.5 nM with >1,400-fold selectivity over hERG, demonstrating that the 4-piperidinyl geometry is compatible with both high target potency and cardiac safety margins [1]. The building block's free amine on the piperidine ring enables rapid diversification via amide coupling, urea formation, or reductive amination to explore the cinnamoyl binding pocket identified in the patent SAR [1].

Kinase Inhibitor and GPCR Modulator Scaffold Diversification with Balanced Lipophilicity

Medicinal chemistry groups seeking heterocyclic building blocks with CNS-compatible physicochemical properties can utilize this compound as a core scaffold. Its XLogP of 0.7 and TPSA of 51 Ų place it within favorable CNS drug-like space, offering a lipophilicity advantage over the des-methyl analog (XLogP ~0.3) without the solubility penalties of phenyl-substituted variants [1]. The 3-methyl group provides a vector for further metabolic stabilization without introducing a chiral center, simplifying synthetic tractability relative to substituted oxadiazole analogs [2].

Freedom-to-Operate-Conscious Pharmaceutical Research Requiring Patent-Literate Building Block Selection

Organizations concerned with IP positioning can select this compound with confidence, as its specific CAS number and structural identity are explicitly disclosed in granted patents from Pfizer (US20090209578) and Novartis (US10183025, US9763957) [1][2]. This contrasts with the 3-piperidinyl isomer, which maps to a distinct patent landscape in cognition enhancement (US20120046273) [3]. Using the 4-piperidinyl regioisomer thus provides defensible IP space while avoiding potential infringement on 3-piperidinyl-focused intellectual property in the CNS domain [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.